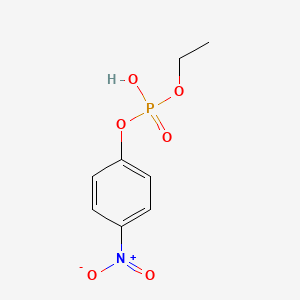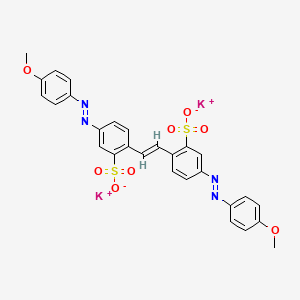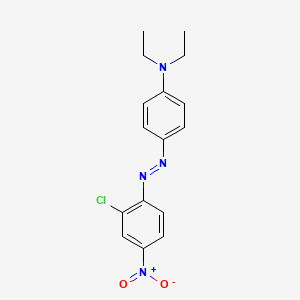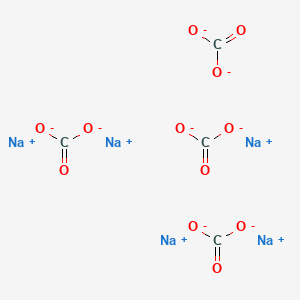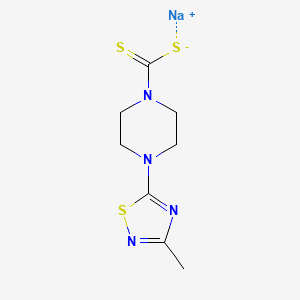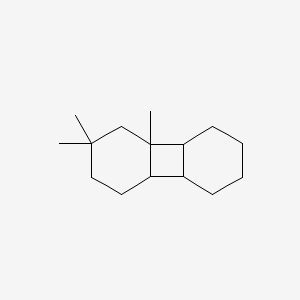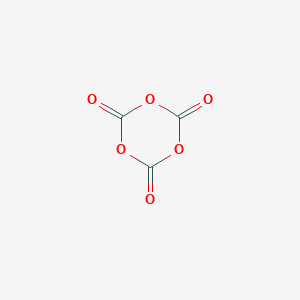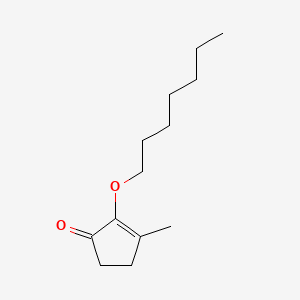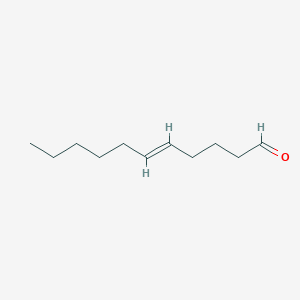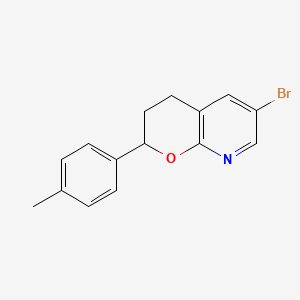
2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by the presence of a pyridine ring fused with a pyran ring, and it is substituted with a bromine atom at the 6th position and a 4-methylphenyl group at the 2nd position. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano(2,3-b)pyridine derivatives typically involves multicomponent reactions. One efficient method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate in aqueous ethanol. This reaction can be carried out using microwave heating or solar thermal energy, yielding the desired product in high yields within a short reaction time .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine substituent.
Reduction: Reduction reactions may target the pyridine ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include brominated pyranopyridine derivatives.
Reduction: Reduced forms of the pyranopyridine ring.
Substitution: Various substituted pyranopyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-Pyrano(2,3-b)pyridine derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antibacterial and antitumor activities.
Wirkmechanismus
The exact mechanism of action of 2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- 2H-Pyrano(2,3-b)pyridine, 6-bromo-4-chloro-3,4-dihydro-5-methyl-
- 3,6-dihydro-2H-pyran
- Benzo[h]pyrano[2,3-b]quinoline derivatives
Comparison:
- 2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyranopyridine derivatives.
- 3,6-dihydro-2H-pyran lacks the pyridine ring and specific substitutions, making it less complex and potentially less biologically active .
- Benzo[h]pyrano[2,3-b]quinoline derivatives have a fused quinoline ring, which may result in different pharmacological properties .
Eigenschaften
CAS-Nummer |
102830-66-0 |
|---|---|
Molekularformel |
C15H14BrNO |
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
6-bromo-2-(4-methylphenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H14BrNO/c1-10-2-4-11(5-3-10)14-7-6-12-8-13(16)9-17-15(12)18-14/h2-5,8-9,14H,6-7H2,1H3 |
InChI-Schlüssel |
JVZXWZXGTDWIQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCC3=C(O2)N=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


